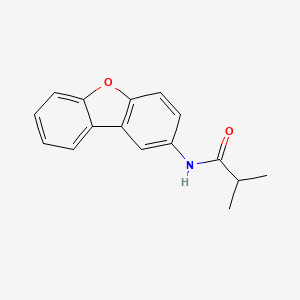

N-dibenzofuran-2-yl-2-methylpropanamide

説明

Contextualizing Amide Derivatives within Organic Synthesis

Amides are a cornerstone of organic chemistry, defined by a carbonyl group bonded to a nitrogen atom. medchemexpress.com This functional group is exceptionally stable and is fundamental to biochemistry, forming the peptide bonds that link amino acids into proteins. chembk.com In organic synthesis, the creation of amide bonds is one of the most frequently performed reactions. chemsynthesis.com

Amides are typically synthesized through the reaction of a carboxylic acid derivative with an amine. researchgate.net Common methods include the reaction of amines with highly reactive acyl chlorides, acid anhydrides, or esters. researchgate.netbldpharm.com Due to the stability of the amide bond, they are less reactive than other carboxylic acid derivatives, a property that is crucial for their role in the structure of stable biological molecules and synthetic polymers. chembk.com The versatility and reliability of amide formation reactions make them indispensable tools for chemists building complex molecules. chemsynthesis.comsolubilityofthings.com The exploration of new amide derivatives is often driven by the desire to create compounds with specific biological activities or material properties. medchemexpress.comsolubilityofthings.com

The Significance of Dibenzofuran (B1670420) Scaffolds in Chemical Design

The dibenzofuran scaffold is a rigid, planar, tricyclic aromatic system composed of two benzene (B151609) rings fused to a central furan (B31954) ring. nih.govthesciencein.org This structure is found in a variety of natural products and has become a privileged scaffold in medicinal chemistry. nih.govbiointerfaceresearch.com Dibenzofuran derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netbldpharm.com

The thermal stability and unique electronic properties of the dibenzofuran nucleus also make it a valuable component in the design of organic materials, such as those used in organic light-emitting diodes (OLEDs). scispace.comnih.gov The synthesis of dibenzofuran frameworks can be achieved through various methods, often employing metal-catalyzed cross-coupling and cyclization reactions. nih.govacs.orgrsc.orgwikipedia.org The inherent bioactivity and favorable physical properties of the dibenzofuran core make it an attractive starting point for the design of novel functional molecules. researchgate.netnih.gov

Overview of N-dibenzofuran-2-yl-2-methylpropanamide's Structural Peculiarities

N-dibenzofuran-2-yl-2-methylpropanamide is a secondary amide with a distinct molecular architecture. Its structure is best understood by examining its constituent parts: the dibenzofuran-2-amine precursor and the 2-methylpropanoyl (isobutyryl) group, linked by an amide bond.

The synthesis of this compound would typically involve the acylation of dibenzofuran-2-amine with 2-methylpropanoyl chloride. nbinno.comnih.gov This reaction joins the nitrogen atom of the dibenzofuran moiety to the carbonyl carbon of the isobutyryl group.

Key structural features include:

The Dibenzofuran Core: A large, aromatic, and planar system that imparts rigidity to the molecule. The amine group is attached at the 2-position of this scaffold.

The Amide Linkage (-NH-C=O-): This group is also planar due to resonance, which restricts rotation around the C-N bond. It provides a stable connection between the two main structural fragments and can participate in hydrogen bonding.

The Isobutyryl Group ((CH₃)₂CH-): This is a branched alkyl group that adds steric bulk near the amide linkage. This bulk can influence the molecule's conformation and its interactions with biological targets.

The combination of the flat, electron-rich dibenzofuran system and the bulky, aliphatic isobutyryl group creates a molecule with a unique three-dimensional shape and distribution of electronic charge.

Interactive Data Table: Properties of Precursors

| Compound Name | CAS Number | Molecular Formula | Molar Mass | Key Properties |

|---|---|---|---|---|

| Dibenzofuran-2-amine | 3693-22-9 | C₁₂H₉NO | 183.21 g/mol | Crystalline solid, building block for pharmaceuticals. nih.gov |

Scope and Objectives of Academic Research on N-dibenzofuran-2-yl-2-methylpropanamide

While specific academic literature extensively detailing N-dibenzofuran-2-yl-2-methylpropanamide is not widely available, the objectives of its study can be inferred from research on analogous compounds. The primary motivation for synthesizing and investigating molecules that combine a dibenzofuran scaffold with an amide linkage is the exploration of their potential biological activity. researchgate.net

The academic research scope for this compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound's structure and properties using techniques like NMR, mass spectrometry, and X-ray crystallography.

Medicinal Chemistry Exploration: Screening the compound for various biological activities. Given the known properties of dibenzofurans, key areas of investigation would include its potential as an anticancer, antimicrobial, or anti-inflammatory agent. researchgate.netbldpharm.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues by modifying the substitution pattern on the dibenzofuran ring or altering the acyl group. These studies help to identify the structural features that are crucial for any observed biological activity. For instance, research on similar scaffolds has shown that the nature and position of substituents can significantly impact potency and selectivity against targets like Mycobacterium tuberculosis.

The overarching objective is to determine if the unique combination of the dibenzofuran scaffold and the isobutyramide (B147143) moiety in N-dibenzofuran-2-yl-2-methylpropanamide leads to novel and useful chemical or biological properties.

Structure

3D Structure

特性

IUPAC Name |

N-dibenzofuran-2-yl-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-10(2)16(18)17-11-7-8-15-13(9-11)12-5-3-4-6-14(12)19-15/h3-10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMVFSBQYNQFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Spectrometric Elucidation of N Dibenzofuran 2 Yl 2 Methylpropanamide S Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule. ipb.pt Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire structure of N-dibenzofuran-2-yl-2-methylpropanamide.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of N-dibenzofuran-2-yl-2-methylpropanamide is expected to show distinct signals for the aromatic protons of the dibenzofuran (B1670420) core and the aliphatic protons of the 2-methylpropanamide side chain.

The dibenzofuran moiety contains seven aromatic protons. Their chemical shifts are influenced by the substitution position and the electron-withdrawing nature of the amide group. chemicalbook.com The single proton on the same ring as the substituent (H-1 and H-3) and the protons on the adjacent ring (H-4, H-6, H-7, H-8, H-9) will have characteristic chemical shifts and coupling patterns. researchgate.net The N-H proton of the secondary amide typically appears as a broad singlet. The 2-methylpropanamide side chain gives rise to a septet for the single CH proton, split by the six equivalent protons of the two methyl groups, which in turn appear as a doublet. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Spectral Data for N-dibenzofuran-2-yl-2-methylpropanamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Amide) | ~8.5 - 9.5 | br s | - | 1H |

| Aromatic Protons | ~7.3 - 8.2 | m | - | 7H |

| CH (Isopropyl) | ~2.6 - 2.8 | sep | ~6.8 | 1H |

| CH₃ (Isopropyl) | ~1.2 - 1.3 | d | ~6.8 | 6H |

d = doublet, sep = septet, m = multiplet, br s = broad singlet. Data is predicted based on analogous structures.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. N-dibenzofuran-2-yl-2-methylpropanamide is expected to show 16 distinct carbon signals: 12 for the dibenzofuran skeleton and 4 for the 2-methylpropanamide substituent. The chemical shift of the carbonyl carbon (C=O) is particularly characteristic, appearing significantly downfield (~170-175 ppm). mdpi.comresearchgate.net The carbon atom C-2, directly attached to the amide nitrogen, will also show a characteristic shift compared to the unsubstituted dibenzofuran. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for N-dibenzofuran-2-yl-2-methylpropanamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~174 |

| Aromatic C (Dibenzofuran) | ~110 - 160 |

| CH (Isopropyl) | ~36 |

| CH₃ (Isopropyl) | ~19 |

Data is predicted based on known values for dibenzofuran and N-substituted amides. nih.govhmdb.ca

Two-dimensional (2D) NMR techniques are essential for confirming the precise atomic connectivity. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would confirm the assignments made in the ¹H and ¹³C spectra, for instance, linking the doublet at ~1.2 ppm to the methyl carbon signal at ~19 ppm.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be used to trace the connectivity of the protons within the dibenzofuran rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in N-dibenzofuran-2-yl-2-methylpropanamide

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. pearson.com The spectrum of N-dibenzofuran-2-yl-2-methylpropanamide would be dominated by absorptions corresponding to the secondary amide and the aromatic ether moieties.

Key expected vibrational bands include:

N-H Stretch: A sharp to moderately broad band for the secondary amide N-H group, typically appearing around 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and characteristic absorption for the amide carbonyl group, expected in the region of 1660-1680 cm⁻¹. mdpi.commdpi.com

N-H Bend (Amide II band): A strong band resulting from N-H bending coupled with C-N stretching, found around 1530-1550 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the dibenzofuran ring system.

Aromatic C-O-C Stretch: A strong band associated with the asymmetric stretch of the aryl ether linkage, typically found near 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for N-dibenzofuran-2-yl-2-methylpropanamide

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | ~3300 | Medium-Strong |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1670 | Strong |

| Amide N-H / C-N | N-H Bend (Amide II) | ~1540 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, 1500 | Medium-Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

Data is predicted based on standard functional group correlation tables. pearson.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of N-dibenzofuran-2-yl-2-methylpropanamide

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). researchgate.netnih.gov This allows for the determination of the elemental formula of the molecule. For N-dibenzofuran-2-yl-2-methylpropanamide (C₁₆H₁₅NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimentally obtained HRMS value matching this theoretical mass provides strong evidence for the compound's elemental composition. mdpi.comnih.gov

Molecular Formula: C₁₆H₁₅NO₂

Calculated Monoisotopic Mass: 253.1103 Da

Expected HRMS result for [M+H]⁺: 254.1176 m/z

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. nih.govescholarship.org Analyzing the resulting fragment ions (product ions) provides valuable information about the molecule's structure. nih.gov

The fragmentation of N-dibenzofuran-2-yl-2-methylpropanamide is expected to occur primarily at the amide linkage, which is the most labile part of the molecule. Key fragmentation pathways would include:

Cleavage of the amide C-N bond: This can lead to two primary fragments: the isobutyryl cation [(CH₃)₂CHCO]⁺ (m/z 71.0497) and the 2-aminodibenzofuran cation [C₁₂H₉NO]⁺ (m/z 183.0684).

Loss of the isopropyl group: Fragmentation could result in the loss of a propyl radical, leading to a fragment ion.

Fragmentation of the dibenzofuran core: At higher collision energies, the stable dibenzofuran ring system can fragment, often by losing carbon monoxide (CO). nist.govresearchgate.net

The relative abundance of these fragments helps to piece together the molecular structure, with the most stable carbocations typically yielding the most intense signals.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of N-dibenzofuran-2-yl-2-methylpropanamide

| m/z (Theoretical) | Possible Fragment Identity | Fragmentation Pathway |

| 254.1176 | [M+H]⁺ | Precursor Ion |

| 183.0684 | [C₁₂H₉NO]⁺ | Cleavage of amide C-N bond (loss of isobutyryl group) |

| 168.0575 | [C₁₂H₈O]⁺ | Fragmentation of aminodibenzofuran ion |

| 71.0497 | [C₄H₇O]⁺ | Isobutyryl cation; cleavage of amide C-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in N-dibenzofuran-2-yl-2-methylpropanamide

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. In the case of N-dibenzofuran-2-yl-2-methylpropanamide, the primary chromophore is the extensive π-conjugated system of the dibenzofuran moiety, with additional contributions from the non-bonding electrons of the amide group.

The principal electronic transitions anticipated for this molecule are π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. The dibenzofuran nucleus, with its fused aromatic rings, possesses a rich system of π electrons and is therefore expected to exhibit strong absorptions in the UV region. Studies on various dibenzofuran derivatives show intense absorption bands generally appearing in the 290-320 nm range, which are attributed to the π→π* transitions of the dibenzofuran core. researchgate.net

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the oxygen or nitrogen atom of the amide group, to a π* antibonding orbital. Compared to π→π* transitions, n→π* transitions are typically of much lower intensity (small ε) and can sometimes be obscured by stronger absorptions.

Based on the analysis of related structures, a representative UV-Vis absorption data table for N-dibenzofuran-2-yl-2-methylpropanamide in a common organic solvent like ethanol (B145695) or methanol (B129727) can be proposed.

Representative UV-Vis Spectral Data for N-dibenzofuran-2-yl-2-methylpropanamide

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assigned Transition |

| ~220 | High | Ethanol | π→π |

| ~250 | Moderate | Ethanol | π→π |

| ~300 | High | Ethanol | π→π |

| ~330 | Low | Ethanol | n→π |

Note: The data in this table is representative and based on the typical spectral characteristics of the dibenzofuran chromophore and amide functionalities. Actual experimental values may vary.

The absorption bands associated with the dibenzofuran moiety are likely to be complex, consisting of multiple overlapping peaks, which is characteristic of polycyclic aromatic hydrocarbons. The substitution of the 2-amino group with the 2-methylpropanamide functionality can influence the electronic transitions. The amide group can act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen atom can participate in resonance with the dibenzofuran ring, potentially causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π→π* transitions.

The solvent in which the spectrum is recorded can also play a significant role. Polar solvents may interact with the polar amide group, leading to shifts in the absorption maxima. For instance, n→π* transitions typically exhibit a hypsochromic shift (blue shift) in polar solvents due to the stabilization of the non-bonding orbital.

Crystallographic Analysis and Solid State Characteristics of N Dibenzofuran 2 Yl 2 Methylpropanamide

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is particularly valuable for assessing the crystalline purity of a bulk sample and for identifying the presence of different crystalline forms, known as polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties.

A search of the existing literature reveals no published PXRD data for N-dibenzofuran-2-yl-2-methylpropanamide. Therefore, its polymorphic behavior has not been experimentally investigated. The potential for polymorphism exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions (hydrogen bonding, π-stacking). Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could potentially lead to the formation of different polymorphs, each with a unique PXRD pattern.

A hypothetical PXRD analysis would involve scanning a powdered sample of the compound with X-rays over a range of 2θ angles and recording the intensity of the diffracted beams. The resulting diffractogram, a plot of intensity versus 2θ, would serve as a fingerprint for the specific crystalline phase. The absence of broad humps and the presence of sharp peaks would confirm the crystalline nature of the sample.

Co-crystallization and Supramolecular Assembly Involving N-dibenzofuran-2-yl-2-methylpropanamide

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a suitable co-former in a specific stoichiometric ratio. The components in a co-crystal are held together by non-covalent interactions, primarily hydrogen bonding.

The N-dibenzofuran-2-yl-2-methylpropanamide molecule possesses functional groups that are amenable to forming co-crystals. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of supramolecular synthons with a variety of co-formers, such as carboxylic acids, phenols, or other molecules with complementary hydrogen bonding sites.

While there are no specific studies on the co-crystallization of N-dibenzofuran-2-yl-2-methylpropanamide, the principles of supramolecular chemistry suggest that it would be a viable candidate for forming such multi-component crystalline materials. The formation of co-crystals could be used to modify properties such as solubility and melting point. The dibenzofuran (B1670420) moiety could also participate in π-stacking interactions with aromatic co-formers, further directing the supramolecular assembly.

Theoretical and Computational Chemistry Approaches for N Dibenzofuran 2 Yl 2 Methylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-dibenzofuran-2-yl-2-methylpropanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and successful computational methods for studying chemical systems. physchemres.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecules, including those with complex aromatic systems like dibenzofuran (B1670420). physchemres.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the energy and properties of a system. researchgate.net

For N-dibenzofuran-2-yl-2-methylpropanamide, DFT would be employed to perform geometry optimization, finding the most stable three-dimensional arrangement of atoms with the minimum energy. physchemres.orgsemanticscholar.org Following optimization, a variety of electronic and structural properties can be calculated. These quantum molecular descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Toxicity Relationship (QSTR) models. researchgate.netsemanticscholar.org Studies on related dibenzofuran compounds have successfully used DFT with functionals like B3LYP and basis sets such as 6-31G* to compute descriptors that correlate with experimental observations. researchgate.netsemanticscholar.org

DFT is also instrumental in exploring the potential energy surface, calculating vibrational frequencies for comparison with experimental infrared (IR) spectra, and determining various global reactivity descriptors. physchemres.orgresearchgate.net

Table 1: Typical Molecular Descriptors Calculated via DFT for Aromatic Compounds

This table illustrates the types of quantum chemical descriptors that would be calculated for N-dibenzofuran-2-yl-2-methylpropanamide using DFT, based on studies of similar molecules. researchgate.netmdpi.com

| Descriptor Category | Specific Descriptor | Significance |

| Electronic Properties | Energy of HOMO (EHOMO) | Electron-donating ability, ionization potential. mdpi.com |

| Energy of LUMO (ELUMO) | Electron-accepting ability, electron affinity. mdpi.com | |

| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity, kinetic stability. mdpi.com | |

| Thermodynamic Properties | Enthalpy of Formation (ΔHf) | Thermodynamic stability of the molecule. mdpi.com |

| Entropy (S) | Measure of the disorder of the system. physchemres.org | |

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy a molecule can possess. physchemres.org | |

| Global Reactivity Descriptors | Electronegativity (χ) | The power of an atom to attract electrons to itself. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. mdpi.com | |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons. semanticscholar.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using any experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. nih.gov

While computationally more demanding than DFT, ab initio methods are often used to obtain highly accurate benchmark results for energies and molecular properties. nih.gov For N-dibenzofuran-2-yl-2-methylpropanamide, ab initio calculations could be used to validate the results from DFT studies or for situations where DFT may not be sufficiently accurate. The computational cost of these methods, however, generally limits their application to smaller systems or requires significant computational resources. nih.gov The choice of method involves a trade-off between the desired accuracy and the feasibility of the calculation.

Molecular Dynamics Simulations for Conformational Landscape of N-dibenzofuran-2-yl-2-methylpropanamide

While quantum mechanics describes the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations provide a view of how the atoms within a molecule move over time. embopress.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of dynamic processes. nih.govrsc.org

For N-dibenzofuran-2-yl-2-methylpropanamide, MD simulations would reveal the flexibility of the molecule, particularly the rotation around the amide bond and the bond connecting the amide group to the dibenzofuran ring system. These simulations can identify the most populated conformations and the energy barriers between them. embopress.org MD is also crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govrsc.org By simulating the molecule in an aqueous environment, for instance, one can study the arrangement of water molecules around it and how that influences its conformation and properties. rsc.org Such simulations can provide insights into processes like translocation across membranes or binding to a protein target. nih.govrsc.org

Prediction of Spectroscopic Parameters of N-dibenzofuran-2-yl-2-methylpropanamide

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. ehu.es Methods like DFT and its time-dependent extension (TD-DFT) are commonly used to calculate parameters associated with various spectroscopic techniques. researchgate.net

For N-dibenzofuran-2-yl-2-methylpropanamide, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an experimental IR spectrum. researchgate.netsci-hub.se Comparing the computed spectrum with the experimental one helps in assigning the vibrational modes and confirming the molecular structure. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netsci-hub.se Good agreement between calculated and experimental NMR data provides strong evidence for the proposed structure. researchgate.netmdpi.com

Furthermore, TD-DFT can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. researchgate.net This is particularly useful for understanding the electronic properties and color of the compound.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzofuran (B130515) Derivative

This table illustrates how computational results are typically compared with experimental data to validate a molecular structure, using a related benzofuran derivative as an example. sci-hub.semdpi.com

| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |

| FT-IR (cm⁻¹) | ~1630 | 1627 | C=O stretching |

| ~3300 | 3292 | N-H stretching | |

| ¹H NMR (ppm) | ~2.4 | 2.39 | -CH₃ protons |

| ~9.3 | 9.27 | -NH proton | |

| ¹³C NMR (ppm) | ~21.5 | 21.44 | -CH₃ carbon |

| ~169.0 | 169.21 | C=O carbon | |

| UV-Vis (nm) | ~270 | 271 | π → π* transition |

Reactivity and Reaction Pathway Modeling for N-dibenzofuran-2-yl-2-methylpropanamide

Computational chemistry provides indispensable tools for modeling chemical reactions, allowing researchers to investigate reaction mechanisms, determine kinetic parameters, and predict the formation of products. researchgate.net For N-dibenzofuran-2-yl-2-methylpropanamide, these methods could be used to study its synthesis, potential metabolic pathways, or degradation processes.

Modeling a reaction pathway involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. pku.edu.cn The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate. researchgate.net Studies on the formation of dibenzofuran have used DFT to map out multi-step reaction pathways, identifying the most energetically favorable routes. researchgate.netosti.gov For example, the formation of the dibenzofuran core can proceed through the recombination of phenoxy radicals, and calculations can elucidate the barriers for each step in this process. researchgate.netugent.be Similarly, the reactivity of the amide group, such as its hydrolysis, could be modeled to understand the stability of N-dibenzofuran-2-yl-2-methylpropanamide under various conditions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. physchemres.orgmdpi.com A molecule with a small HOMO-LUMO gap is generally more reactive, more polarizable, and considered a "soft" molecule. researchgate.netmdpi.com For N-dibenzofuran-2-yl-2-methylpropanamide, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran ring, while the LUMO might have contributions from both the aromatic system and the amide group. The distribution of these orbitals indicates the most likely sites for electrophilic (where HOMO density is high) and nucleophilic (where LUMO density is high) attack. researchgate.net

The energy gap also provides insight into intramolecular charge transfer (ICT) possibilities. A small gap facilitates the transfer of an electron from the HOMO to the LUMO upon photoexcitation, a process that is fundamental to the photophysical properties of many organic molecules. physchemres.orgrsc.org

Table 3: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

This table shows typical values for FMO energies and related descriptors calculated for benzofuran-type structures, providing an estimate of the electronic characteristics of N-dibenzofuran-2-yl-2-methylpropanamide. researchgate.netmdpi.comresearchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | -7.5 to -6.0 | Ionization Potential |

| ELUMO | -2.1 to -1.0 | Electron Affinity |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical Reactivity, Stability |

| Electronegativity (χ) | 4.0 to 4.5 | Ability to attract electrons |

| Chemical Hardness (η) | 2.0 to 2.8 | Resistance to charge transfer |

| Softness (S) | 0.18 to 0.25 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 2.8 to 3.5 | Electrophilic character |

Fukui Functions and Molecular Electrostatic Potential (MEP)

Fukui Functions

Fukui functions are essential tools in conceptual DFT for predicting the local reactivity of a molecule. They help in identifying which atoms within a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. researchgate.net In practice, these are calculated using finite difference approximations, leading to three types of condensed Fukui functions:

fk+ for nucleophilic attack (reactivity towards an electron-donating reagent)

fk- for electrophilic attack (reactivity towards an electron-accepting reagent)

fk0 for radical attack

The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack. bas.bg For N-dibenzofuran-2-yl-2-methylpropanamide, the analysis would likely reveal the reactivity of the nitrogen and oxygen atoms of the propanamide group, as well as specific carbon atoms on the dibenzofuran ring system.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| O (carbonyl) | 0.185 | 0.095 | 0.140 |

| N (amide) | 0.080 | 0.150 | 0.115 |

| C (carbonyl) | 0.190 | 0.050 | 0.120 |

| C2 (dibenzofuran) | 0.045 | 0.110 | 0.078 |

| O (furan) | 0.065 | 0.130 | 0.098 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For N-dibenzofuran-2-yl-2-methylpropanamide, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the propanamide group, making it a prime site for electrophilic attack. The amide hydrogen and potentially some hydrogens on the aromatic rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonding.

Key information obtained from NBO analysis includes:

Lewis Structure and Hybridization: It determines the most accurate Lewis structure, including the hybridization of atomic orbitals in forming bonds. researchgate.net

Donor-Acceptor Interactions: NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are crucial for understanding molecular stability. The strength of these interactions is given by the second-order perturbation energy, E(2). nih.gov

Natural Atomic Charges: It calculates the charge distribution on each atom, providing a more chemically intuitive picture than other population analysis methods. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C=O) | 55.8 | n → π |

| π(C-C)ring | π(C-C)ring | 18.5 | π → π |

| LP(2) Ocarbonyl | σ(N-Ccarbonyl) | 25.3 | n → σ |

| LP(1) Ofuran (B31954) | π(C-C)ring | 12.1 | n → π |

Chemical Reactivity, Derivatization, and Mechanistic Studies of N Dibenzofuran 2 Yl 2 Methylpropanamide

Hydrolytic Stability and Decomposition Pathways of N-dibenzofuran-2-yl-2-methylpropanamide

The amide bond in N-dibenzofuran-2-yl-2-methylpropanamide is generally stable under neutral aqueous conditions at ambient temperature. However, it is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. nih.gov The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. researchgate.net This forms a tetrahedral intermediate which then expels the dibenzofuran-2-aminide anion as the leaving group. Subsequent protonation of the amine anion by the solvent yields dibenzofuran-2-amine and the carboxylate salt of 2-methylpropanoic acid. rsc.orgresearchgate.net Vigorous conditions, such as heating with a strong base, are often required for the hydrolysis of secondary amides. researchgate.net

Table 1: Predicted Hydrolysis Products of N-dibenzofuran-2-yl-2-methylpropanamide

| Condition | Products |

| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | Dibenzofuran-2-amine hydrochloride, 2-Methylpropanoic acid |

| Basic Hydrolysis (e.g., NaOH, H₂O, heat) | Dibenzofuran-2-amine, Sodium 2-methylpropanoate |

Thermal decomposition of N-dibenzofuran-2-yl-2-methylpropanamide is expected to occur at elevated temperatures. While specific pathways for this compound have not been elucidated, thermal decomposition of similar organic amides can proceed through various mechanisms, including homolytic cleavage to form radical intermediates or concerted elimination reactions. nih.govresearchgate.net The presence of the thermally stable dibenzofuran (B1670420) moiety suggests that initial decomposition is likely to occur at the amide linkage or the isobutyryl group.

Functional Group Transformations and Derivatization Strategies for N-dibenzofuran-2-yl-2-methylpropanamide

The structure of N-dibenzofuran-2-yl-2-methylpropanamide offers several sites for functional group transformations and derivatization, allowing for the synthesis of a variety of related compounds.

Derivatization of the Amide Group:

N-Alkylation/N-Arylation: The secondary amide proton can be removed by a strong base to form an amidate anion, which can then be reacted with alkyl or aryl halides to introduce a substituent on the nitrogen atom. nih.gov

Conversion to Thioamide: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide to yield the corresponding thioamide derivative.

Vilsmeier-Haack Reaction: While typically acting on electron-rich aromatic rings, under certain conditions, the Vilsmeier reagent (POCl₃/DMF) can react with secondary amides to form chloro-substituted iminium salts, which are versatile synthetic intermediates.

Modifications of the Dibenzofuran Ring:

The dibenzofuran ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating effect of the amido group and the inherent reactivity of the dibenzofuran system.

Halogenation: Reactions with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or molecular bromine can introduce halogen atoms onto the aromatic rings.

Nitration: Treatment with nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) can lead to the introduction of nitro groups. The reaction conditions would need to be carefully controlled to avoid hydrolysis of the amide bond.

Friedel-Crafts Acylation and Alkylation: Under Lewis acid catalysis, the dibenzofuran ring can be acylated or alkylated, although the reactivity may be influenced by the deactivating effect of the amide carbonyl group.

Transformations involving the Isobutyryl Group:

The α-protons of the isobutyryl group are generally not acidic. However, under very strong basic conditions, deprotonation could potentially occur, allowing for further functionalization at this position.

Table 2: Potential Derivatization Reactions of N-dibenzofuran-2-yl-2-methylpropanamide

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | 1. NaH; 2. R-X (e.g., CH₃I) | N-methyl-N-dibenzofuran-2-yl-2-methylpropanamide |

| Thionation | Lawesson's Reagent | N-dibenzofuran-2-yl-2-methylthio-propanamide |

| Bromination | NBS, CCl₄ | Bromo-N-dibenzofuran-2-yl-2-methylpropanamide |

| Nitration | HNO₃, H₂SO₄ | Nitro-N-dibenzofuran-2-yl-2-methylpropanamide |

Oxidation and Reduction Pathways of N-dibenzofuran-2-yl-2-methylpropanamide

Oxidation:

The oxidation of N-dibenzofuran-2-yl-2-methylpropanamide can occur at either the dibenzofuran ring or the amide nitrogen, depending on the oxidant used. The nitrogen in secondary amides is generally resistant to oxidation. However, strong oxidizing agents can potentially lead to complex reaction mixtures. The dibenzofuran moiety, being an electron-rich aromatic system, is more susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opened products under harsh conditions. Specific studies on the oxidation of this compound are lacking, but it is known that N-substituted amines can be oxidized under certain catalytic conditions. chemrxiv.org

Reduction:

The amide functionality in N-dibenzofuran-2-yl-2-methylpropanamide can be reduced to the corresponding secondary amine, N-(2-methylpropyl)dibenzofuran-2-amine. This transformation typically requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.comucalgary.cachemistrysteps.comorgosolver.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion intermediate, which is then further reduced by another equivalent of hydride. ucalgary.cachemistrysteps.com Less powerful reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. youtube.com

Table 3: Predicted Reduction Product of N-dibenzofuran-2-yl-2-methylpropanamide

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | N-(2-methylpropyl)dibenzofuran-2-amine |

Elucidation of Reaction Intermediates and Transition States involving N-dibenzofuran-2-yl-2-methylpropanamide

Hydrolysis:

Reduction with LiAlH₄:

The reduction of the amide involves the formation of a metal alkoxide tetrahedral intermediate after the initial hydride attack. This intermediate then collapses to form a highly reactive iminium ion intermediate , which is subsequently reduced. ucalgary.cachemistrysteps.com The formation of the iminium ion is a key step that distinguishes the reduction of amides from that of other carbonyl compounds like esters and ketones.

Electrophilic Aromatic Substitution:

Reactions on the dibenzofuran ring, such as halogenation or nitration, proceed through a sigma complex (or arenium ion) intermediate. This is a carbocationic species where the electrophile has attached to one of the carbon atoms of the aromatic ring, and the positive charge is delocalized over the ring system. The stability of this intermediate, influenced by the electronic effects of the N-acyl group, will determine the regioselectivity of the substitution.

Computational studies on simpler N-aryl amides have been used to model the transition states of reactions like N-arylation, providing insights into the energetics and geometries of these transient species. nih.govacs.org Similar computational approaches could be applied to N-dibenzofuran-2-yl-2-methylpropanamide to predict the structures and energies of transition states for its various reactions, offering a deeper understanding of its chemical reactivity.

Advanced Applications and Emerging Research Frontiers for N Dibenzofuran 2 Yl 2 Methylpropanamide

N-dibenzofuran-2-yl-2-methylpropanamide in Materials Science

The rigid, planar, and electron-rich nature of the dibenzofuran (B1670420) moiety provides a robust scaffold for the development of advanced materials with tailored electronic and physical properties.

While direct studies on the polymerization of N-dibenzofuran-2-yl-2-methylpropanamide are not extensively documented, the dibenzofuran structure is known for its thermal robustness. This characteristic is valuable in the creation of heat-resistant polymers. The amide group in N-dibenzofuran-2-yl-2-methylpropanamide could potentially serve as a site for further functionalization, allowing it to be incorporated as a pendant group onto a polymer backbone. Such an incorporation could be used to modify the properties of commodity polymers, enhancing their thermal stability, or introducing specific optoelectronic characteristics derived from the dibenzofuran unit.

Dibenzofuran derivatives are actively researched for their applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The dibenzofuran core serves as an excellent electron-donating unit, which can be combined with electron-accepting units to create bipolar host materials for phosphorescent OLEDs (PhOLEDs). rsc.org

Research on regioisomers of dibenzofuran linked to a cyanofluorene acceptor unit has demonstrated their effectiveness as host materials in yellow PhOLEDs. rsc.org These materials facilitate efficient energy transfer to the phosphorescent emitter. For instance, a device using 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) as the host achieved a maximum external quantum efficiency of 25.3%. rsc.org This high performance underscores the utility of the 2-substituted dibenzofuran structure in managing charge transport and exciton (B1674681) confinement within the emissive layer of an OLED.

Another notable dibenzofuran derivative in this field is 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF). ossila.com This molecule, featuring electron-deficient diphenylphosphine (B32561) oxide units on the dibenzofuran core, is used as both an electron-transport layer (ETL) material and a high-triplet-energy host material. ossila.com Its high triplet energy (E_T = 3.1 eV) is crucial for confining triplet excitons in blue PhOLEDs and Thermally Activated Delayed Fluorescence (TADF) devices, preventing energy loss and enhancing device efficiency. ossila.com

Given these examples, it is plausible that N-dibenzofuran-2-yl-2-methylpropanamide could exhibit useful optoelectronic properties. The dibenzofuran core provides the necessary electronic foundation, while the N-acyl group's electronic influence could be tuned to modulate the material's charge transport characteristics, potentially making it a candidate for host or charge-transport layers in organic electronic devices.

Table 1: Performance of Yellow PhOLEDs with Dibenzofuran-based Host Materials Data sourced from a study on regioisomer effects of dibenzofuran-based bipolar host materials. rsc.org

| Host Material | Maximum Current Efficiency (cd A⁻¹) | External Quantum Efficiency (%) | Color Coordinates (at 1000 cd m⁻²) |

|---|---|---|---|

| CF-1-BzF | 77.2 | 25.3 | (0.50, 0.50) |

| CF-2-BzF | N/A | N/A | (0.50, 0.49) |

| CF-3-BzF | N/A | N/A | (0.51, 0.49) |

| CF-4-BzF | N/A | N/A | (0.50, 0.50) |

Table 2: Properties of the Optoelectronic Material PPF Data sourced from Ossila. ossila.com

| Property | Value |

|---|---|

| Full Name | 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan |

| HOMO Level | 6.7 eV |

| LUMO Level | 2.7 eV |

| Triplet Energy (E_T) | 3.1 eV |

| Applications | ETL, Phosphorescent Host, TADF Host, Exciton Blocking Layer |

Catalytic Roles of N-dibenzofuran-2-yl-2-methylpropanamide and its Derivatives

The direct catalytic application of N-dibenzofuran-2-yl-2-methylpropanamide is not well-documented. However, related structural motifs are known to be essential in catalysis. For example, molecules containing N-aryl and N-acylguanidine structures, which combine amide-like functionalities with aryl groups, are important in several classes of catalysts. rsc.org The structural preference and electronic properties of these compounds are heavily influenced by intramolecular hydrogen bonding. rsc.org By analogy, the amide functionality in N-dibenzofuran-2-yl-2-methylpropanamide could potentially act as a hydrogen-bond donor or acceptor, or as a coordinating ligand for a metal center, suggesting that its derivatives could be explored for applications in asymmetric catalysis or as organocatalysts.

Supramolecular Chemistry and Host-Guest Interactions involving N-dibenzofuran-2-yl-2-methylpropanamide

Supramolecular chemistry revolves around non-covalent interactions, such as hydrogen bonding and π-π stacking, to form organized assemblies. The planar, aromatic system of the dibenzofuran core makes it an ideal candidate for participating in such interactions. Research into related heterocyclic systems has shown that functionalization can significantly enhance their ability to form structured aggregates. rsc.org For instance, the alkylation of benzoselenadiazoles, which are selenium analogues of benzofurans, enhances their ability to form supramolecular structures through chalcogen bonding. rsc.org

The N-dibenzofuran-2-yl-2-methylpropanamide molecule possesses both a π-rich aromatic surface (the dibenzofuran rings) and a hydrogen-bonding capable amide group. This combination of features could allow it to self-assemble into higher-order structures or to act as a guest molecule within a larger supramolecular host. The amide group could form hydrogen-bonded networks, while the dibenzofuran core could engage in π-stacking with other aromatic molecules, making it a potentially useful building block in the design of functional supramolecular materials.

N-dibenzofuran-2-yl-2-methylpropanamide as a Synthon or Intermediate in Complex Organic Synthesis

The term synthon refers to a conceptual unit within a molecule that aids in the planning of a synthesis. N-dibenzofuran-2-yl-2-methylpropanamide can be viewed as being derived from the synthon 2-aminodibenzofuran. The synthesis of dibenzofuran and benzofuran (B130515) derivatives is an active area of research, with various methods developed for their construction and functionalization. biointerfaceresearch.comekb.eg

Palladium-catalyzed cross-coupling reactions are common methods for creating dibenzofuran structures. biointerfaceresearch.com Once the core is formed, functional groups can be introduced. For instance, a versatile synthesis has been developed to functionalize 4-(2-aminoethyl)-6-dibenzofuran propionic acid, a complex dibenzofuran derivative used as a peptidomimetic. nih.gov

The synthesis of N-dibenzofuran-2-yl-2-methylpropanamide would most likely proceed via the acylation of 2-aminodibenzofuran with 2-methylpropanoyl chloride or a related acylating agent. The resulting amide can serve as a key intermediate for more complex molecules. The amide bond itself can be a handle for further transformations. For example, modern synthetic methods allow for the diversification of related benzofuran-2-carboxamides through one-pot, two-step transamidation procedures. nih.gov This suggests that N-dibenzofuran-2-yl-2-methylpropanamide could serve as a valuable intermediate, allowing for the introduction of the dibenzofuran moiety into larger, more complex target molecules, such as pharmaceuticals or functional dyes.

Environmental Chemical Research on N-dibenzofuran-2-yl-2-methylpropanamide (e.g., fate and degradation studies, not toxicity)

The environmental fate of N-dibenzofuran-2-yl-2-methylpropanamide specifically has not been widely studied. However, extensive research on the environmental behavior of the broader class of dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs), provides significant insight. Dibenzofurans are recognized as persistent and ubiquitous environmental contaminants. researchgate.net They can be generated through combustion processes and enter the environment through various pathways. nih.govnih.gov

Studies on the permeation of chlorinated dibenzofurans through lipid membranes indicate that these compounds can readily penetrate and accumulate in biological membranes, driven by favorable thermodynamics. mdpi.comnih.gov The process is largely governed by dispersion forces between the pollutant and the lipid chains. nih.gov Although N-dibenzofuran-2-yl-2-methylpropanamide is not chlorinated, its hydrophobic dibenzofuran core suggests it would also have a tendency to partition into organic matrices like soil organic matter and biological tissues.

The degradation of dibenzofurans in the environment can occur through processes like photolysis (degradation by sunlight) and microbial biodegradation. nih.gov However, their stable aromatic structure often makes these processes slow, leading to their persistence. The amide group in N-dibenzofuran-2-yl-2-methylpropanamide could potentially be susceptible to hydrolysis, which might represent a primary degradation pathway not available to unsubstituted dibenzofuran. Further research would be needed to determine the specific environmental degradation pathways and persistence of this compound.

Conclusions and Future Research Directions on N Dibenzofuran 2 Yl 2 Methylpropanamide

Summary of Key Academic Contributions and Discoveries

Currently, there are no specific academic publications or patents that focus directly on N-dibenzofuran-2-yl-2-methylpropanamide. The scientific community's understanding of this compound is therefore inferred from the well-established chemistry of its precursor molecules: dibenzofuran-2-amine and isobutyryl chloride.

The synthesis of dibenzofuran (B1670420) derivatives is an active area of research, with numerous methods developed for their preparation. These methods often involve creating the central furan (B31954) ring through carbon-oxygen bond formation or by cyclizing diarylether derivatives. rsc.org The parent compound, dibenzofuran, is a thermally stable solid found in coal tar and is utilized as a heat transfer agent. ekb.eg Its derivatives are explored for various applications, including their potential as antibacterial agents. ekb.eg

The probable synthetic route to N-dibenzofuran-2-yl-2-methylpropanamide involves the acylation of dibenzofuran-2-yl-amine with isobutyryl chloride. This is a standard reaction in organic chemistry where the amine group on the dibenzofuran core attacks the electrophilic carbonyl carbon of the acyl chloride, forming an amide bond.

Table 1: Properties of Precursor Molecules

| Compound | Molecular Formula | Molar Mass | Key Properties |

| dibenzofuran-2-yl-amine | C₁₂H₉NO | 183.21 g/mol | A primary amine derivative of dibenzofuran. chemsynthesis.com |

| Isobutyryl chloride | C₄H₇ClO | 106.55 g/mol | A colorless liquid and the simplest branched-chain acyl chloride, prepared from isobutyric acid. wikipedia.org It is a versatile reagent in organic synthesis. nbinno.com |

Unresolved Challenges and Open Questions in the Field

The primary and most significant challenge concerning N-dibenzofuran-2-yl-2-methylpropanamide is the complete lack of dedicated research. This absence from the scientific literature means that its fundamental chemical and physical properties, spectroscopic data, and potential biological activities remain entirely unknown.

Key unresolved questions include:

What are the precise reaction conditions (solvent, temperature, catalyst) for the optimal synthesis of N-dibenzofuran-2-yl-2-methylpropanamide?

What are its solubility, melting point, and other key physical characteristics?

What does its full spectroscopic profile (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) look like?

Does the introduction of the 2-methylpropanamide group to the dibenzofuran scaffold confer any interesting photophysical, electronic, or biological properties?

How does it compare to other N-acyl derivatives of dibenzofuran?

Promising Avenues for Future Academic Inquiry on N-dibenzofuran-2-yl-2-methylpropanamide

The lack of existing research presents a wide-open field for future academic inquiry. The initial and most crucial step would be the synthesis and full characterization of N-dibenzofuran-2-yl-2-methylpropanamide.

Table 2: Potential Research Directions

| Research Area | Description of Inquiry | Potential Significance |

| Synthesis and Characterization | Development and optimization of a synthetic protocol for N-dibenzofuran-2-yl-2-methylpropanamide. Full analysis using modern spectroscopic and analytical techniques. | Would provide the foundational data necessary for all subsequent research on this compound. |

| Material Science | Investigation of the photophysical properties, such as fluorescence and phosphorescence. Assessment of its thermal stability and electronic properties. | Dibenzofuran-based materials have been explored for applications in organic electronics. This compound could represent a new building block. |

| Medicinal Chemistry | Screening for biological activity, for instance, as an antimicrobial, anticancer, or anti-inflammatory agent. The dibenzofuran nucleus is a known pharmacophore in some drug candidates. ekb.eg | Could lead to the discovery of a new lead compound for drug development. |

| Computational Chemistry | Theoretical calculations to predict its molecular geometry, electronic structure, and potential interactions with biological targets. | Would complement experimental findings and could guide further research into its applications. |

Q & A

Q. What are the standard synthetic routes for N-dibenzofuran-2-yl-2-methylpropanamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Alkylation of dibenzofuran precursors with 2-methylpropanamide derivatives under controlled pH (6–8) and temperature (60–80°C).

- Amide bond formation using coupling agents like EDC/HOBt in anhydrous DMF . Key optimization factors include:

- Temperature control to minimize side reactions (e.g., hydrolysis).

- Solvent selection (e.g., THF for polar intermediates, DCM for non-polar steps).

- Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and NMR to track intermediates .

Q. Which analytical techniques are most reliable for structural confirmation?

- NMR Spectroscopy : Look for characteristic peaks:

- ¹H NMR : δ 7.4–8.1 ppm (dibenzofuran aromatic protons), δ 2.1–2.3 ppm (methyl groups).

- ¹³C NMR : δ 170–175 ppm (amide carbonyl) .

- HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient) for purity >95% .

- Mass Spectrometry : Expected [M+H]⁺ at m/z 295.2 .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural analysis?

Discrepancies may arise from:

- Dynamic disorder in crystal structures (e.g., flexible methyl groups).

- Solvent artifacts in NMR (e.g., residual DMSO peaks). Methodology :

- SHELXL refinement ( ): Use high-resolution crystallographic data to resolve atomic positions. Apply TWIN and BASF commands for twinned crystals .

- DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate conformers .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Common issues include:

Q. How do reaction conditions (e.g., solvent polarity) impact yield and purity in scaled-up synthesis?

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 65% vs. 85%)?

Potential factors:

- Catalyst loading : Higher Pd(PPh3)4 (5 mol%) improves coupling efficiency .

- Oxygen sensitivity : Conduct reactions under N2 to prevent oxidation of intermediates . Recommendation : Replicate protocols with strict inert conditions and report batch-to-batch variability.

Q. Why do some studies report dual biological activities (e.g., anti-inflammatory and analgesic) while others observe none?

- Cell line specificity : Activity may vary in RAW264.7 macrophages vs. HEK293 cells.

- Dosage thresholds : Efficacy often observed at ≥10 µM, below which effects are negligible . Validation : Perform dose-response curves across multiple assays to establish reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。